molecular formula C7H8ClN3 B2870510 4-Chloro-6-cyclopropylpyrimidin-5-amine CAS No. 1855518-17-0

4-Chloro-6-cyclopropylpyrimidin-5-amine

Cat. No.: B2870510
CAS No.: 1855518-17-0
M. Wt: 169.61
InChI Key: KOEXSDJURODZLT-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H8ClN3. It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds, including nucleotides and various pharmaceuticals .

Properties

IUPAC Name

4-chloro-6-cyclopropylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-5(9)6(4-1-2-4)10-3-11-7/h3-4H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEXSDJURODZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-6-cyclopropylpyrimidin-5-amine typically involves the reaction of cyclopropylamine with 4,6-dichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-6-cyclopropylpyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-cyclopropylpyrimidin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-6-cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a cyclopropyl group and a chlorine atom, which confer distinct chemical and biological properties.

Biological Activity

4-Chloro-6-cyclopropylpyrimidin-5-amine is a pyrimidine derivative with significant potential in various biological applications. This compound has garnered interest due to its structural features, which contribute to its interactions with biological targets, leading to diverse pharmacological effects. Below is a detailed exploration of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H8ClN3
  • Molecular Weight : 169.61 g/mol
  • IUPAC Name : this compound

This compound exerts its biological effects primarily through its interaction with specific molecular targets such as enzymes and receptors. It has been proposed that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. Additionally, it could affect cellular signaling pathways by modulating receptor activity, which is crucial for various physiological processes.

Biological Activities

The compound has been investigated for several biological activities:

  • Anti-inflammatory Activity : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
  • Antiviral Properties : Preliminary studies suggest that this compound could possess antiviral activity, although further research is needed to confirm its efficacy against specific viral strains.
  • Anticancer Potential : Investigations into the anticancer properties of pyrimidine derivatives have shown promise, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameBiological ActivityStructural Features
5-AminopyrazolesAntibacterial, anticancerContains amino group at position 5
4,6-DichloropyrimidinePrecursor for various derivativesTwo chlorine substituents
CyclopropylaminesUsed in synthesis of diverse compoundsContains cyclopropyl group

Study on Antibacterial Activity

A study explored the antibacterial efficacy of pyrimidine derivatives, including this compound. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) ranged from 4–16 μg/mL for various derivatives .

Structure–Activity Relationship (SAR)

Research into SAR has revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity. For instance, introducing additional amino groups has been shown to improve solubility and potency against bacterial strains. This insight suggests that further structural modifications of this compound could lead to more effective therapeutic agents .

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